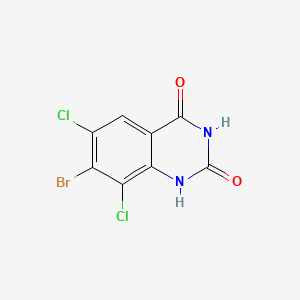
3-(3,4-Dichlorophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3,4-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)butanoic acid typically involves the reaction of 3,4-dichlorobenzene with butanoic acid derivatives. One common method is the reaction of 3,4-dichlorobenzene with butyronitrile, followed by hydrolysis to yield the desired butanoic acid derivative . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(3,4-Dichlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
科学的研究の応用
3-(3,4-Dichlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,4-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
類似化合物との比較
Similar Compounds
4-(3,4-Dichlorophenyl)butanoic acid: A closely related compound with similar chemical properties.
3,4-Dichlorobenzenebutanoic acid: Another derivative with comparable reactivity and applications.
Uniqueness
3-(3,4-Dichlorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10Cl2O2 |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(4-10(13)14)7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChIキー |
IHYQKMRJUMQJSB-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


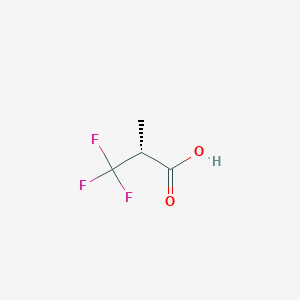

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
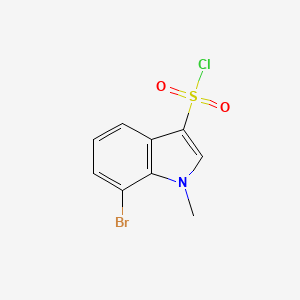
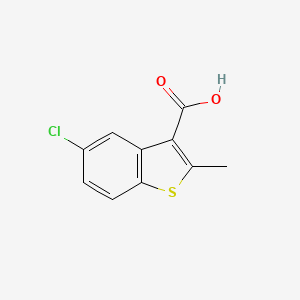

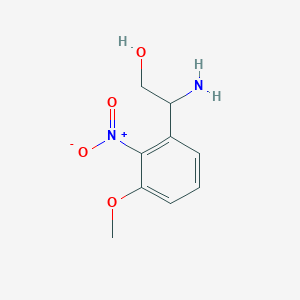
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
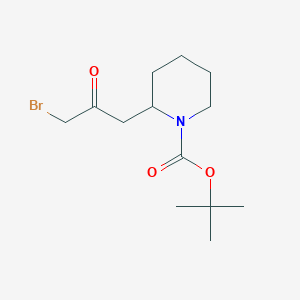
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)
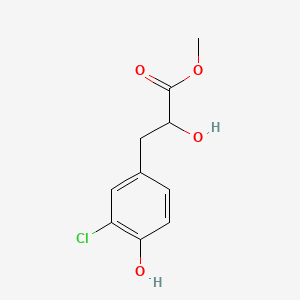
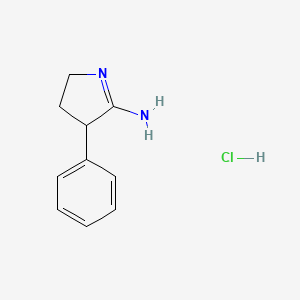
![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)
